

Spectroscopic and Synthetic Profile of 6-Ethynyl-4,4-dimethylthiochroman: A Technical Guide

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Compound of Interest

Compound Name: 6-Ethynyl-4,4-dimethylthiochroman

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic and synthetic data available for **6-Ethynyl-4,4-dimethylthiochroman**, a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials research.

Physicochemical Properties

6-Ethynyl-4,4-dimethylthiochroman is a solid, appearing as a white to off-white or pale yellow crystalline powder at room temperature.^{[1][2]} It possesses a molecular formula of $C_{13}H_{14}S$ and a molecular weight of 202.32 g/mol.^{[2][3][4]}

Property	Value
CAS Number	118292-06-1
Molecular Formula	C ₁₃ H ₁₄ S
Molecular Weight	202.32 g/mol [2][3][4]
Physical Form	Off-white to light-yellow powder or crystals
Melting Point	69-72 °C[2]
Boiling Point	299 °C[2]
Flash Point	128 °C[2]
Density	1.09 g/cm ³ [2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **6-Ethynyl-4,4-dimethylthiochroman**. While comprehensive raw data is not widely available in the public domain, this section compiles the reported data and provides expected values for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for **6-Ethynyl-4,4-dimethylthiochroman** has been reported in the literature. The following table summarizes the observed chemical shifts (δ) and multiplicities.

Table 1: ¹H NMR Spectroscopic Data for **6-Ethynyl-4,4-dimethylthiochroman**[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.35	s	6H	2 x CH ₃ (gem-dimethyl)
1.95	m	2H	-CH ₂ -
3.05	m	2H	-S-CH ₂ -
3.15	s	1H	\equiv C-H
7.13	d, J = 8.6 Hz	1H	Ar-H
7.58	dd, J = 8.6, 2.0 Hz	1H	Ar-H
7.99	d, J = 2.0 Hz	1H	Ar-H

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for **6-Ethynyl-4,4-dimethylthiochroman** is not readily available in public databases. However, based on its molecular structure, the following characteristic absorption bands can be anticipated:

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C \equiv C-H (alkynyl C-H stretch)	~3300	Strong, sharp
C \equiv C (alkynyl C-C stretch)	~2100-2260	Medium to weak
C-H (aromatic stretch)	~3000-3100	Medium
C-H (aliphatic stretch)	~2850-3000	Medium
C=C (aromatic stretch)	~1450-1600	Medium
C-S (thioether stretch)	~600-800	Medium

Mass Spectrometry (MS)

Detailed experimental mass spectra and fragmentation patterns for **6-Ethynyl-4,4-dimethylthiochroman** are not widely published. The expected molecular ion peak ($[M]^+$) would correspond to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

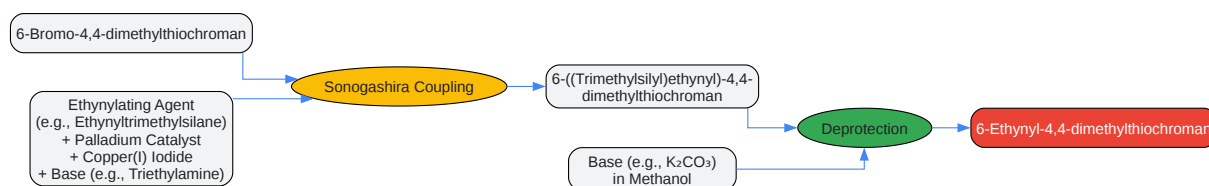
Parameter	Expected Value
Molecular Formula	C ₁₃ H ₁₄ S
Molecular Weight	202.32
[M] ⁺ (m/z)	202.32

Experimental Protocols

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman

A general procedure for the synthesis of **6-Ethynyl-4,4-dimethylthiochroman** involves the reaction of a suitable precursor with an ethynylating agent.^[1] While a highly detailed, step-by-step protocol for this specific compound is not available in the provided search results, a representative synthesis can be outlined as follows. This procedure is based on analogous syntheses of similar compounds.

General Synthetic Workflow:



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Caption: General workflow for the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**.

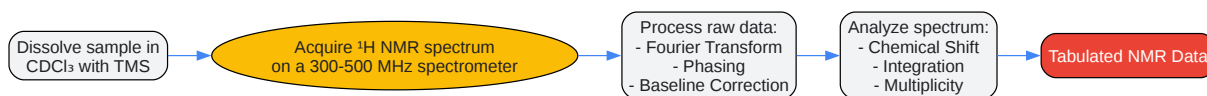
A typical experimental procedure would involve the following steps:

- **Coupling Reaction:** 6-Bromo-4,4-dimethylthiochroman is reacted with an excess of an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$) and a co-catalyst like copper(I) iodide. A suitable base, typically an amine like triethylamine, is used as a solvent and to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated.
- **Purification of Intermediate:** The crude silylated intermediate is purified by column chromatography on silica gel.
- **Deprotection:** The purified trimethylsilyl-protected intermediate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl group.
- **Final Purification:** After the removal of the protecting group, the reaction mixture is worked up as described above, and the final product, **6-Ethynyl-4,4-dimethylthiochroman**, is purified by column chromatography or recrystallization to yield the pure compound.

Spectroscopic Analysis

The following is a general protocol for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol:



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Caption: Workflow for obtaining and processing ^1H NMR data.

- **Sample Preparation:** A few milligrams of **6-Ethynyl-4,4-dimethylthiochroman** are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz.
- **Data Processing:** The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
- **Data Analysis:** The processed spectrum is analyzed to determine the chemical shifts, integration values, and multiplicities of the various proton signals.

This technical guide provides a summary of the currently available spectroscopic and synthetic information for **6-Ethynyl-4,4-dimethylthiochroman**. While detailed IR and MS data are not publicly accessible, the provided information serves as a foundational resource for researchers working with this compound.

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